molecular formula C15H10ClFO4 B6408903 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid CAS No. 1261907-08-7

4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408903
CAS No.: 1261907-08-7
M. Wt: 308.69 g/mol
InChI Key: SVOKSTHNQYTYAT-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is a benzoic acid derivative distinguished by its multi-substituted aromatic rings. The core structure features a chlorine atom at position 4 and a 4-fluoro-3-methoxycarbonylphenyl group at position 2 of the benzoic acid backbone. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the halogen and electron-withdrawing substituents .

Properties

IUPAC Name

4-chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)12-6-8(2-5-13(12)17)11-7-9(16)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOKSTHNQYTYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691570
Record name 5-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-08-7
Record name 5-Chloro-4'-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The methoxycarbonyl group can also influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Differences from Target Compound Biological Activity/Applications Reference ID
2-Chloro-4-(4-fluoro-3-methoxyphenyl)benzoic acid C₁₄H₁₀ClFO₃ Chloro (C4), fluoro (C4'), methoxy (C3') Methoxy instead of methoxycarbonyl at C3' Antimicrobial, enzyme inhibition
4-Chloro-3-(4-formylphenyl)benzoic acid C₁₄H₁₀ClFO₂ Chloro (C4), formyl (C4') Formyl (CHO) instead of methoxycarbonyl at C3' Intermediate in organic synthesis
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid C₁₆H₁₃ClFO₄ Chloro (C3), fluoro (C5), methoxyphenoxy (C2) Methoxyphenoxy-methyl group; different substitution pattern Enhanced bioactivity due to bulky substituents
4-Chloro-2-(thiophen-3-yl)benzoic acid C₁₁H₇ClO₂S Chloro (C4), thiophene (C2) Thiophene ring instead of fluorophenyl group Anti-inflammatory, anticancer
4-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid C₁₄H₈ClFNO₂ Chloro (C4), cyano (C3'), fluoro (C2') Cyano (CN) instead of methoxycarbonyl at C3' Potential kinase inhibition

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Bioactivity :

  • The methoxycarbonyl group in the target compound enhances electrophilicity compared to methoxy or formyl analogs, facilitating nucleophilic reactions (e.g., ester hydrolysis or amide coupling) .
  • Halogen positioning : Fluorine at C4' (as in the target compound) improves metabolic stability compared to C5-fluoro analogs (e.g., ’s compound), which may exhibit higher oxidative degradation .

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., COOMe, CN) show stronger enzyme inhibition (e.g., cyclooxygenase-2) compared to those with electron-donating groups (e.g., methoxy) .
  • Thiophene-containing analogs () demonstrate distinct bioactivity profiles, such as DNA intercalation, absent in fluorophenyl derivatives .

Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki-Miyaura coupling for biaryl formation, similar to ’s protocol, but requires additional steps to introduce the methoxycarbonyl group .

Uniqueness of 4-Chloro-2-(4-fluoro-3-methoxycarbonylphenyl)benzoic Acid

The compound’s uniqueness arises from:

  • Dual halogenation (Cl, F) : Enhances binding to hydrophobic pockets in proteins while improving pharmacokinetic properties .
  • Methoxycarbonyl group : Balances lipophilicity and solubility, optimizing membrane permeability and target engagement .
  • Structural rigidity : The planar biaryl system facilitates π-π stacking interactions, critical for materials science applications (e.g., organic semiconductors) .

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